Sodium 4-(cyanomethyl)benzene-1-sulfinate
Description
Sodium 4-(cyanomethyl)benzene-1-sulfinate is a sulfinate salt characterized by a cyanomethyl (-CH₂CN) substituent on the benzene ring at the para position relative to the sulfinate group (-SO₂⁻Na⁺). This compound is of interest in organic synthesis due to the dual functionality of the sulfinate ion (a nucleophile) and the cyanomethyl group (a precursor for nitrile-based reactions).
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;4-(cyanomethyl)benzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-6-5-7-1-3-8(4-2-7)12(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
LKPSCXKHGYTZRW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CC#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 4-(cyanomethyl)benzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding sulfonyl chloride with sodium cyanide under controlled conditions . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonylation processes. These processes utilize advanced reactors and continuous flow systems to maintain optimal reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(cyanomethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 4-(cyanomethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-(cyanomethyl)benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in further chemical transformations .
Comparison with Similar Compounds
Structural Features
The following table compares Sodium 4-(cyanomethyl)benzene-1-sulfinate with structurally related sulfinate salts:
*Assumed formula based on substituent; †Calculated value.
Key Observations :
- Electronic Effects: The cyanomethyl group (-CH₂CN) is moderately electron-withdrawing due to the nitrile’s inductive effect, contrasting with the strongly electron-withdrawing trifluoromethyl (-CF₃) and dimethylsulfamoyl (-N(SO₂CH₃)₂) groups . The methoxy group (-OCH₃) is electron-donating, altering the sulfinate’s nucleophilicity .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Solubility: Sulfinates with polar substituents (e.g., -OCH₃) typically exhibit higher water solubility than those with hydrophobic groups (e.g., -CF₃) . The cyanomethyl group may confer intermediate solubility.
- Reactivity: Sulfinate salts are nucleophilic at the sulfur atom. Electron-withdrawing groups (e.g., -CF₃, -N(SO₂CH₃)₂) enhance the electrophilicity of the sulfur center, increasing reactivity in cross-coupling reactions . The cyanomethyl group’s moderate electron withdrawal may balance reactivity and stability.
Biological Activity
Sodium 4-(cyanomethyl)benzene-1-sulfinate, a sulfonate derivative, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with a cyanomethyl group and a sulfonate group. Its molecular formula is , which contributes to its unique reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition of bacterial growth, suggesting potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
2. Cytotoxicity and Anticancer Potential
In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. For instance, when tested on human lung adenocarcinoma cells (A549), the compound induced apoptosis at concentrations above 50 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 50 | 75 |
| 100 | 50 |
| 200 | 30 |
The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to increased apoptosis in cancer cells.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS): The compound increases ROS levels in cancer cells, contributing to cytotoxicity.
- Protein Kinase Inhibition: It may inhibit specific kinases involved in cell survival pathways, leading to enhanced apoptosis.
- Membrane Disruption: The sulfonate group may interact with cell membranes, altering permeability and inducing cell death.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy: A study demonstrated its effectiveness against multi-drug resistant strains of E. coli, showcasing potential for use in treating infections where conventional antibiotics fail.
- Cancer Research: In a preclinical model using A549 cells, the compound significantly reduced tumor growth compared to control groups, indicating its promise as an anticancer agent.
- Inflammation Models: In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, supporting further exploration in therapeutic applications for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
